molecular formula C9H6Cl2N2O2 B13663586 Methyl 5,6-Dichlorobenzimidazole-2-carboxylate

Methyl 5,6-Dichlorobenzimidazole-2-carboxylate

Cat. No.: B13663586
M. Wt: 245.06 g/mol
InChI Key: WRLLJZMOYDSNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6-Dichlorobenzimidazole-2-carboxylate is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-Dichlorobenzimidazole-2-carboxylate typically involves the reaction of 5,6-dichloro-1H-benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-Dichlorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzimidazole ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzimidazole derivatives.

    Oxidation: Benzimidazole N-oxides.

    Reduction: Benzimidazole amines.

Scientific Research Applications

Methyl 5,6-Dichlorobenzimidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5,6-Dichlorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5,6-dichlorobenzimidazole
  • 1-(β-l-ribofuranosyl)-2-isopropyl amino-5,6-dichlorobenzimidazole
  • 5,6-Difluoro-2-cyanomethyl-1H-benzimidazole

Uniqueness

Methyl 5,6-Dichlorobenzimidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C9H6Cl2N2O2

Molecular Weight

245.06 g/mol

IUPAC Name

methyl 5,6-dichloro-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)8-12-6-2-4(10)5(11)3-7(6)13-8/h2-3H,1H3,(H,12,13)

InChI Key

WRLLJZMOYDSNFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.